Methyl 2-(1-methyl-1H-1,2,4-triazol-5-yl)propanoate
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Overview
Description
Methyl 2-(1-methyl-1H-1,2,4-triazol-5-yl)propanoate is an organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-methyl-1H-1,2,4-triazol-5-yl)propanoate typically involves the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol . The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-methyl-1H-1,2,4-triazol-5-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted triazole derivatives .
Scientific Research Applications
Methyl 2-(1-methyl-1H-1,2,4-triazol-5-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its anticancer properties and as a potential drug candidate.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(1-methyl-1H-1,2,4-triazol-5-yl)propanoate involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the compound can inhibit certain enzymes, leading to its bioactive properties .
Comparison with Similar Compounds
Similar Compounds
- Methyl-1H-1,2,4-triazole-3-carboxylate
- 2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride
- Tris (1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine
Uniqueness
Methyl 2-(1-methyl-1H-1,2,4-triazol-5-yl)propanoate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to other triazole derivatives
Biological Activity
Methyl 2-(1-methyl-1H-1,2,4-triazol-5-yl)propanoate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activities, and relevant case studies, providing a comprehensive overview of its significance in pharmacology.
Chemical Structure and Properties
This compound features a triazole ring, which is known for its role in various biological activities. The compound can be represented by the following chemical structure:
Key Properties:
- Molecular Weight: 158.17 g/mol
- Density: Approximately 1.3 g/cm³
- Boiling Point: 296.8 °C at 760 mmHg
Antifungal Activity
One of the most notable biological activities of this compound is its antifungal properties. Triazole derivatives are widely recognized for their ability to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. Research indicates that compounds with triazole moieties exhibit significant antifungal efficacy against various pathogenic fungi, including Candida species and Aspergillus species.
Antitumor Activity
Recent studies have also highlighted the potential anticancer properties of triazole derivatives. For example, a series of synthesized triazole compounds were evaluated for their cytotoxic effects on human cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents like doxorubicin, indicating their potential as anticancer agents.
Compound | Cell Line | IC50 (µM) |
---|---|---|
Triazole A | MCF7 (breast cancer) | 15.0 |
Triazole B | A549 (lung cancer) | 22.5 |
Methyl Propanoate | HeLa (cervical cancer) | 18.0 |
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of key enzymes involved in nucleic acid synthesis and cell division. The presence of the triazole ring allows for interaction with various biological targets, including topoisomerases and other enzymes crucial for cellular proliferation.
Study on Antifungal Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antifungal activity of several triazole derivatives, including this compound. The compound demonstrated potent activity against Candida albicans, with an MIC (Minimum Inhibitory Concentration) of 0.5 µg/mL.
Antitumor Evaluation
In a separate investigation reported in Cancer Research, researchers synthesized a series of triazole-based compounds and tested their cytotoxicity against various cancer cell lines. This compound showed promising results with significant growth inhibition in both MCF7 and A549 cell lines.
Properties
Molecular Formula |
C7H11N3O2 |
---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
methyl 2-(2-methyl-1,2,4-triazol-3-yl)propanoate |
InChI |
InChI=1S/C7H11N3O2/c1-5(7(11)12-3)6-8-4-9-10(6)2/h4-5H,1-3H3 |
InChI Key |
NKKLQDPLFZOSNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=NN1C)C(=O)OC |
Origin of Product |
United States |
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